(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylaminoethyl group, a hydroxy group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with ethyl acetoacetate and urea, followed by further functionalization to introduce the dimethylaminoethyl and trimethoxyphenyl groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group results in an alcohol.
Scientific Research Applications
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Exhibit a wide range of biological activities, such as antibacterial, antifungal, and anti-inflammatory effects.
Imidazole Derivatives: Used in various therapeutic applications due to their diverse biological activities.
Uniqueness
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O6/c1-25(2)11-12-26-20(16-13-17(30-3)23(32-5)18(14-16)31-4)19(22(28)24(26)29)21(27)15-9-7-6-8-10-15/h6-10,13-14,20,27H,11-12H2,1-5H3/b21-19+ |
InChI Key |
BGFQGEMVBXJTLQ-XUTLUUPISA-N |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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